
DSPE-PEG2000-cyanur
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG2000-cyanur involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and cyanuric groups. The reaction typically occurs under controlled conditions to ensure the proper attachment of the polyethylene glycol and cyanuric groups to the lipid molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-PEG2000-cyanur undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid moiety.
Substitution: The cyanuric groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the polyethylene glycol and lipid moieties .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized lipid derivatives, while substitution reactions can result in various substituted cyanuric derivatives .
Applications De Recherche Scientifique
Drug Delivery Systems
DSPE-PEG2000-cyanur is primarily utilized in the development of liposomal formulations for drug delivery. Its unique properties enable the creation of cationic liposomes that can encapsulate therapeutic agents, enhancing their stability and circulation time in biological systems.
- Cationic Liposomes : The cationic charge of this compound allows for effective interaction with negatively charged cell membranes, facilitating cellular uptake of encapsulated drugs.
- Enhanced Pharmacokinetics : Incorporating this compound into liposomes improves the pharmacokinetics of drugs by increasing their stability and reducing immunogenicity during circulation .
Table 1: Comparison of Lipid Conjugates
Compound Name | Key Features | Unique Aspects |
---|---|---|
DSPE-PEG2000-NH2 | Contains amine groups for direct coupling | Versatile for forming stable amide bonds |
DSPE-PEG2000-Mal | Maleimide functional group for thiol reactions | Specificity towards thiol-containing biomolecules |
DSPE-PEG2000-Azide | Azide group for click chemistry | Enables bioorthogonal reactions |
This compound | Facilitates mild bioconjugation reactions | Efficient coupling without extensive modifications |
Bioconjugation Applications
The cyanur functional group in this compound allows for efficient coupling reactions with amine-containing biomolecules. This capability is particularly useful for attaching peptides, antibodies, and other proteins to liposomal carriers under mild conditions, preserving the integrity of sensitive biomolecules .
- Stable Urea Linkages : The cyanur group reacts with amines to form stable urea linkages, enhancing the stability of the conjugated biomolecules .
- Targeted Delivery : By conjugating targeting ligands to liposomes using this compound, researchers can achieve site-specific delivery of therapeutics, which may increase efficacy while minimizing side effects .
Case Studies and Research Findings
Numerous studies have highlighted the effectiveness of this compound in various applications:
- Doxorubicin Conjugation : Research demonstrated significant interactions between doxorubicin and this compound, indicating its potential in optimizing drug delivery systems for cancer therapy.
- Immunoliposomes : A study focused on targeting dysfunctional vascular endothelial cells using immunoliposomes prepared with this compound, showcasing its application in targeted therapies under flow conditions .
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure the functionalization of the lipid for optimal performance in drug delivery and bioconjugation:
- Preparation of Lipid Conjugate : The initial step involves combining distearoyl phosphatidylethanolamine with polyethylene glycol.
- Functionalization with Cyanur : The cyanur group is introduced to facilitate bioconjugation with amine-containing molecules.
- Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Mécanisme D'action
The mechanism of action of DSPE-PEG2000-cyanur involves its ability to form stable liposomes and nanoparticles. The polyethylene glycol moiety provides steric stabilization, while the cyanuric groups facilitate the attachment of various ligands and targeting molecules. This allows for the efficient delivery of therapeutic agents to specific cells and tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000: Similar in structure but lacks the cyanuric groups.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000-maleimide: Contains maleimide groups instead of cyanuric groups.
Uniqueness
DSPE-PEG2000-cyanur is unique due to the presence of cyanuric groups, which provide additional functionality for the attachment of various ligands and targeting molecules. This makes it particularly useful in targeted drug delivery and other applications requiring specific molecular interactions .
Activité Biologique
DSPE-PEG2000-cyanur is a specialized compound widely utilized in biomedical applications, particularly in drug delivery systems. This article explores its biological activity, mechanisms of action, and implications in therapeutic contexts, supported by relevant research findings and data.
Overview of this compound
This compound is a conjugate formed by linking 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and cyanuric chloride. This compound is primarily used to enhance the solubility and stability of drugs, particularly in lipid nanoparticle formulations for targeted delivery systems.
Targeting and Delivery
The primary function of this compound is to facilitate the encapsulation and delivery of therapeutic agents, such as microRNAs (miRNAs) and chemotherapeutic drugs. The compound forms lipid nanoparticles (LNPs) that can effectively transport these agents to target cells while minimizing systemic toxicity.
- Encapsulation : this compound encapsulates specific miRNAs, such as let-7a, which play critical roles in regulating cellular processes like proliferation and migration.
- Conjugation : The compound can covalently bond with peptides and antibodies, enabling targeted drug delivery without extensive prior modification .
Biochemical Pathways
The biochemical pathways influenced by this compound are primarily those regulated by the delivered miRNAs or drugs. For instance, let-7a miRNA has been shown to impact gene expression related to tumor growth and metastasis .
Pharmacokinetics and Metabolism
This compound exhibits unique pharmacokinetic properties due to its PEG component, which enhances circulation time in the bloodstream. It is metabolized into DSPE and PEG by esterases in vivo, with PEG excreted via urine. The compound's hydrophilic nature helps evade recognition by the mononuclear phagocyte system, thereby prolonging its half-life in circulation .
Cellular Effects
Studies indicate that this compound-modified LNPs can significantly improve cellular uptake of encapsulated agents. This is crucial for enhancing the efficacy of therapeutic compounds in cancer treatment contexts. Research shows that these nanoparticles preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect .
Study 1: Characterization of Drug Delivery Systems
A study utilizing NMR spectroscopy characterized the interactions between DSPE-PEG2000 and doxorubicin (DOX). The results demonstrated that the micelles formed from this compound could effectively solubilize DOX while maintaining structural integrity during circulation. The study highlighted the advantages of using DSPE-PEG2000 as a vehicle for hydrophobic drugs, indicating its potential for improving cancer therapy outcomes .
Study 2: Immunoliposome Applications
In another study focused on targeting dysfunctional vascular endothelial cells, researchers employed this compound to create immunoliposomes. These liposomes demonstrated enhanced adhesion characteristics under flow conditions, suggesting their utility in targeted therapies for vascular diseases .
Comparative Analysis of Related Compounds
Compound | Key Features | Applications |
---|---|---|
DSPE-PEG2000 | Basic PEG-lipid conjugate | Drug delivery systems |
This compound | Functionalized for peptide/antibody attachment | Targeted drug delivery |
DSPE-PEG(2000) Carboxy NHS | Reactive for amine-containing molecules | PEGylated liposomes |
Propriétés
Numéro CAS |
1246304-74-4 |
---|---|
Formule moléculaire |
C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n |
Poids moléculaire |
2982.15 |
Synonymes |
α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.